

Vorasidenib solubility issues and solutions in aqueous buffers

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Compound of Interest

Compound Name: Vorasidenib

Cat. No.: B611703

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Vorasidenib Technical Support Center: A Guide for Researchers

Welcome to the **Vorasidenib** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of **Vorasidenib** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **Vorasidenib** and what is its mechanism of action?

A1: **Vorasidenib** is a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.^[1] In gliomas with IDH1 or IDH2 mutations, these enzymes convert α -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).^{[1][2]} **Vorasidenib** blocks this process, leading to a reduction in 2-HG levels, which in turn helps to restore normal cellular differentiation and slow tumor growth.^{[3][4]}

Q2: What are the basic solubility properties of **Vorasidenib**?

A2: **Vorasidenib** is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is practically insoluble in water.^{[3][4]} This low aqueous solubility requires specific preparation methods for use in most biological experiments.

Q3: How should I store **Vorasidenib**?

A3: **Vorasidenib** in its solid form should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions in DMSO can be stored at -80°C for up to a year, or at -20°C for up to six months.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions of **Vorasidenib** are not recommended for storage for more than one day.[5] For the formulated oral medication, it should be stored at room temperature (20-25°C or 68-77°F) in a dry location, away from excess heat and moisture.[7][8][9]

Troubleshooting Guide: Solubility Issues

Issue: My **Vorasidenib** is precipitating when I add it to my aqueous buffer or cell culture medium.

This is a common issue due to the low aqueous solubility of **Vorasidenib**. Here are some potential causes and solutions:

- Cause: The final concentration of DMSO in your aqueous solution is too low to maintain **Vorasidenib** in solution.
- Solution: Ensure the final concentration of DMSO in your working solution is sufficient. While the ideal concentration may vary depending on the specific buffer and **Vorasidenib** concentration, it is crucial to perform a small-scale test to determine the optimal DMSO percentage. As a general guideline for cell-based assays, keeping the final DMSO concentration below 0.5% is recommended to minimize solvent toxicity to cells.
- Cause: The **Vorasidenib** concentration is too high for the chosen solvent system.
- Solution: Try lowering the final concentration of **Vorasidenib** in your experiment. If a higher concentration is necessary, consider using a co-solvent system or a solubilizing agent as detailed in the experimental protocols below.
- Cause: The temperature of the medium or buffer dropped, causing the compound to fall out of solution.
- Solution: Gently warm your final solution to 37°C and use sonication to aid in re-dissolving the precipitate.[10] However, be cautious with temperature-sensitive components in your medium.

- Cause: Interaction with components in the cell culture medium.
- Solution: When preparing your working solution, add the **Vorasidenib** stock solution to a small volume of medium first and mix well before adding it to the rest of your culture. This gradual dilution can sometimes prevent immediate precipitation.

Quantitative Solubility Data

Solvent/System	Solubility	Source(s)
DMSO	~30 mg/mL	[5]
DMSO	82 mg/mL (197.71 mM)	[3][4]
DMSO	100 mg/mL (241.11 mM)	[11]
DMSO	≥ 125 mg/mL (301.39 mM)	[10]
Ethanol	82 mg/mL (197.71 mM)	[3][4]
Water	Insoluble	[3][4]
1:2 DMSO:PBS (pH 7.2)	~0.33 mg/mL	[5]
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline	2.5 mg/mL (Suspended solution)	[6]
5% DMSO + 95% (20% SBE- β-CD in Saline)	2.4 mg/mL (Suspended solution)	[6]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	2.08 mg/mL (Suspended solution)	[6]

Note: Solubility can be batch-dependent. It is always recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of Vorasidenib Stock Solution in DMSO

- Materials:

- **Vorasidenib** (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Procedure:
 1. Weigh the desired amount of **Vorasidenib** powder in a sterile microcentrifuge tube.
 2. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
 3. Vortex the solution until the **Vorasidenib** is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
 4. Aliquot the stock solution into single-use volumes in amber tubes to protect from light and moisture.
 5. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Vorasidenib Working Solution for In Vitro Cell-Based Assays

- Materials:
 - **Vorasidenib** DMSO stock solution (from Protocol 1)
 - Pre-warmed cell culture medium
- Procedure:
 1. Thaw an aliquot of the **Vorasidenib** DMSO stock solution at room temperature.
 2. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

3. It is recommended to perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed cell culture medium.
4. Vortex the intermediate dilution gently.
5. Add the intermediate dilution to the final volume of cell culture medium and mix thoroughly by inverting the container.
6. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
7. Use the working solution immediately.

Protocol 3: Preparation of Vorasidenib Formulation for In Vivo Oral Administration (Co-solvent method)

- Materials:
 - **Vorasidenib** DMSO stock solution
 - PEG300
 - Tween-80
 - Sterile Saline or ddH₂O
 - Sterile tubes
- Procedure:
 1. Prepare a clear stock solution of **Vorasidenib** in DMSO (e.g., 27.2 mg/mL).
 2. In a sterile tube, add the following solvents in order, ensuring the solution is clear after each addition:
 - 400 µL of PEG300
 - 50 µL of the **Vorasidenib** DMSO stock solution

- 50 μ L of Tween-80

3. Mix the solution thoroughly.

4. Add 500 μ L of sterile saline or ddH₂O to bring the final volume to 1 mL.

5. Mix the final formulation until it is a clear solution.

6. This formulation should be prepared fresh and used immediately.

This protocol is adapted from a general method for poorly soluble drugs and may need optimization for your specific experimental needs.

Protocol 4: Preparation of Vorasidenib Formulation for In Vivo Administration (SBE- β -CD method)

- Materials:

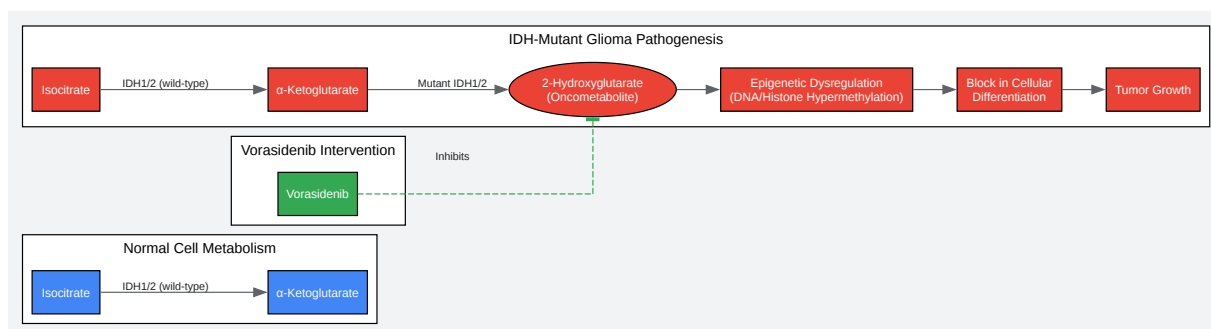
- **Vorasidenib** DMSO stock solution
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile Saline
- Sterile tubes

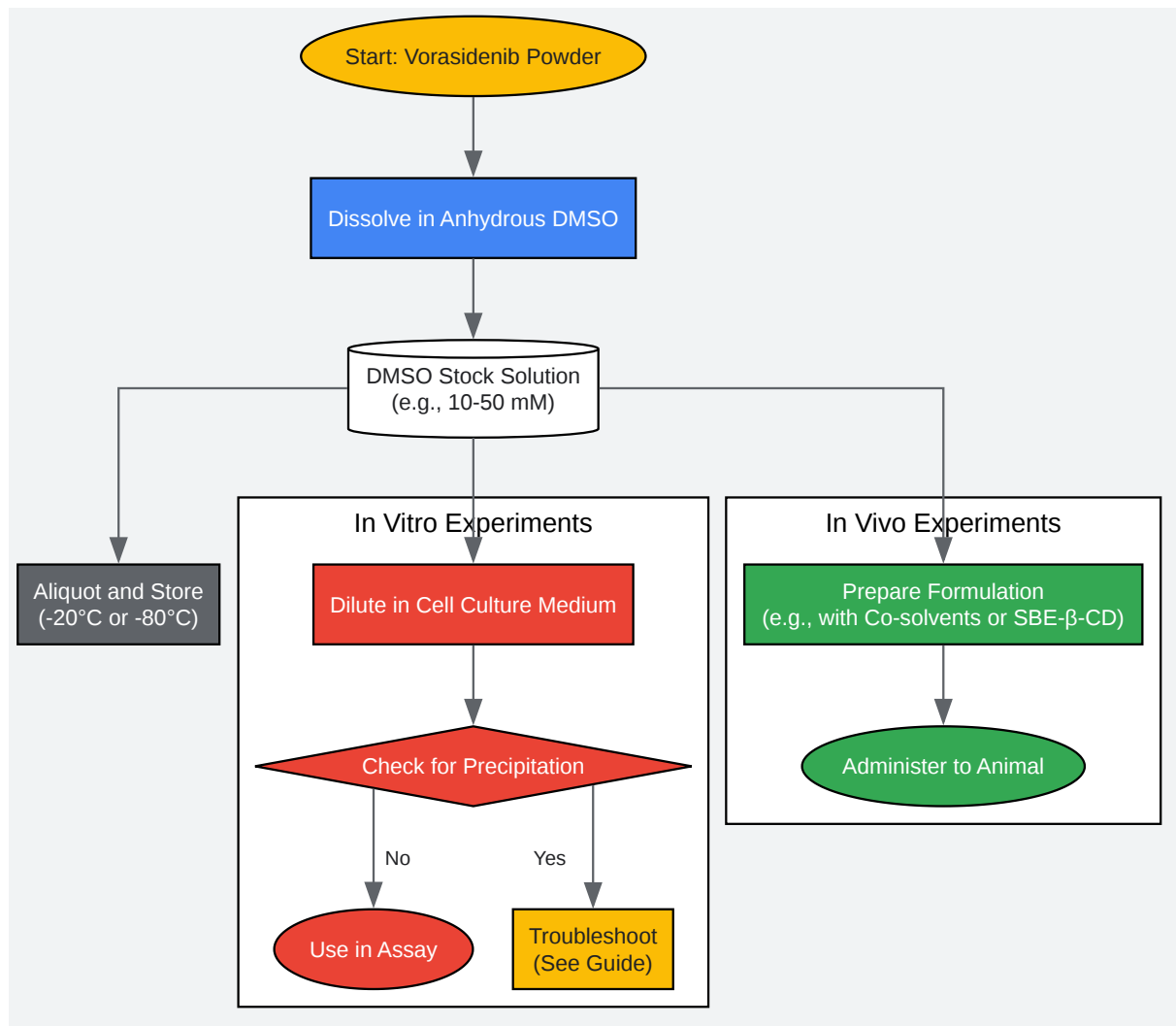
- Procedure:

1. Prepare a 20% (w/v) solution of SBE- β -CD in sterile saline. This may require heating to 37°C or sonication to fully dissolve.
2. Prepare a clear stock solution of **Vorasidenib** in DMSO (e.g., 20.8 mg/mL).
3. To prepare a 1 mL working solution, add 100 μ L of the **Vorasidenib** DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline solution.
4. Mix the solution thoroughly. The result will be a suspended solution. Use sonication if necessary to ensure a uniform suspension.

5. This formulation should be prepared fresh and used immediately.

Visualizations





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